Methanone, phenyl(2-phenyl-1-naphthalenyl)-
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Overview
Description
. This compound is characterized by a phenyl group attached to a naphthalene ring via a methanone linkage. It is a solid at room temperature and has a melting point of 79-82°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanone, phenyl(2-phenyl-1-naphthalenyl)- can be achieved through various methods. One common approach involves the Friedel-Crafts acylation of naphthalene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction proceeds as follows:
C6H5COCl+C10H8AlCl3C17H12O+HCl
This method is widely used due to its simplicity and high yield.
Industrial Production Methods
In industrial settings, the production of methanone, phenyl(2-phenyl-1-naphthalenyl)- often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced separation techniques to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Methanone, phenyl(2-phenyl-1-naphthalenyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Secondary alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Methanone, phenyl(2-phenyl-1-naphthalenyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of methanone, phenyl(2-phenyl-1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and disrupting key signaling pathways . The compound’s structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Methanone, phenyl(2-phenyl-1-naphthalenyl)- can be compared with other similar compounds such as:
(2-Amino-1-naphthyl)(phenyl)methanone: Similar structure but contains an amino group, leading to different chemical properties and reactivity.
(naphthalen-2-yl)(phenyl)methanone: Similar structure but with the phenyl group attached at a different position on the naphthalene ring, resulting in different physical and chemical properties.
Methanone, (2-methylphenyl)phenyl-: Contains a methyl group on the phenyl ring, affecting its reactivity and applications.
Properties
CAS No. |
478156-62-6 |
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Molecular Formula |
C23H16O |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
phenyl-(2-phenylnaphthalen-1-yl)methanone |
InChI |
InChI=1S/C23H16O/c24-23(19-12-5-2-6-13-19)22-20-14-8-7-11-18(20)15-16-21(22)17-9-3-1-4-10-17/h1-16H |
InChI Key |
OQLLVBHBANSNNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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